Clopidogrel besylate

Description

Properties

IUPAC Name |

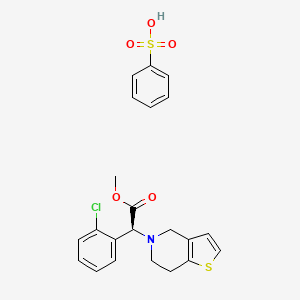

benzenesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.C6H6O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;7-10(8,9)6-4-2-1-3-5-6/h2-5,7,9,15H,6,8,10H2,1H3;1-5H,(H,7,8,9)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZIJKLLBDXNFV-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225441 | |

| Record name | Clopidogrel besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744256-69-7 | |

| Record name | Clopidogrel besylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744256-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel besylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744256697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(S)-alpha-(2-chlorophenyl)-6,7-dihydrothieno [3,2-c]pyridine-5-(4H) acetate.benzene sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOGREL BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL9VGG8BHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacokinetics and Metabolism of Clopidogrel Besylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, a thienopyridine antiplatelet agent, is a prodrug that requires hepatic biotransformation to its active metabolite to exert its therapeutic effect. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of clopidogrel besylate. It covers the absorption, distribution, metabolism, and excretion (ADME) of the drug, with a focus on the enzymatic pathways involved and the factors contributing to interindividual variability in response. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of clopidogrel and related compounds.

Introduction

Clopidogrel is widely prescribed for the prevention of atherothrombotic events in patients with a history of myocardial infarction, ischemic stroke, or established peripheral arterial disease.[1] Its efficacy is dependent on its conversion to an active thiol metabolite that irreversibly inhibits the P2Y12 subtype of ADP receptor on the platelet surface, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[1][2] Understanding the complex pharmacokinetic and metabolic profile of clopidogrel is crucial for optimizing its therapeutic use and for the development of new antiplatelet therapies.

Pharmacokinetics

The pharmacokinetic properties of clopidogrel are characterized by rapid absorption and extensive metabolism. Due to its rapid and extensive metabolism, the parent drug is often not detectable in human plasma.[1][2]

Absorption

Following oral administration, clopidogrel is rapidly absorbed from the gastrointestinal tract.[1][3] The absorption is at least 50%, based on the urinary excretion of clopidogrel-related metabolites.[3][4] While food has a minimal effect on the overall absorption (AUC) of the active metabolite, it can decrease the maximum plasma concentration (Cmax) by 57% when taken with a high-fat meal.[3] The intestinal absorption of clopidogrel may be influenced by the P-glycoprotein (P-gp, ABCB1) transporter.[2]

Distribution

Clopidogrel and its main circulating inactive metabolite are highly bound to human plasma proteins, approximately 98% and 94% respectively.[3][4] This binding is reversible and non-saturable in vitro.[4]

Metabolism

The metabolism of clopidogrel is complex and follows two main pathways. Approximately 85% of the orally administered dose is hydrolyzed by carboxylesterase-1 (CES1) to an inactive carboxylic acid derivative (clopidogrel carboxylic acid), which is the main circulating metabolite in plasma.[1][5] The remaining 15% of the dose undergoes a two-step oxidative process in the liver, mediated by cytochrome P450 (CYP) enzymes, to form the active thiol metabolite.[6]

The first step is the formation of an intermediate metabolite, 2-oxo-clopidogrel. This reaction is primarily catalyzed by CYP2C19, with contributions from CYP1A2 and CYP2B6.[1][2] The second step involves the conversion of 2-oxo-clopidogrel to the active thiol metabolite, a reaction in which CYP3A4, CYP2B6, CYP2C9, and CYP2C19 are implicated.[1][2] The active metabolite is unstable and readily forms a disulfide bridge with other thiol-containing molecules or irreversibly binds to the P2Y12 receptor on platelets.[2]

The genetic polymorphism of CYP2C19 significantly impacts the formation of the active metabolite and, consequently, the antiplatelet effect of clopidogrel.[7] Individuals who are poor metabolizers for CYP2C19 have lower plasma concentrations of the active metabolite and a diminished antiplatelet response, which can lead to an increased risk of cardiovascular events.[7]

Excretion

Following a 14C-labeled oral dose of clopidogrel, approximately 50% of the radioactivity is excreted in the urine and about 46% in the feces over a period of 5 days.[3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of clopidogrel and its metabolites.

Table 1: General Pharmacokinetic Parameters of Clopidogrel

| Parameter | Value | Reference(s) |

| Bioavailability | ~50% | [3] |

| Time to Peak Plasma Concentration (Tmax) of Parent Drug | ~1 hour | [4] |

| Plasma Protein Binding (Parent Drug) | ~98% | [3] |

| Plasma Protein Binding (Inactive Carboxylic Acid Metabolite) | ~94% | [3] |

| Half-life (Parent Drug) | ~6 hours | [3] |

| Half-life (Active Metabolite) | ~30 minutes | [3] |

| Route of Excretion | Urine (~50%), Feces (~46%) | [3] |

Table 2: Influence of Food on Clopidogrel Pharmacokinetics

| Parameter | Effect of High-Fat Meal | Reference(s) |

| Cmax of Active Metabolite | Decreased by 57% | [3] |

| AUC of Active Metabolite | Unchanged | [3] |

Table 3: Comparison of Pharmacokinetics between this compound and Clopidogrel Bisulfate

| Parameter | Geometric Mean Ratio (Besylate/Bisulfate) (90% CI) | Reference(s) |

| Cmax (Clopidogrel) | 0.96 (0.82, 1.12) | [8] |

| AUClast (Clopidogrel) | 0.95 (0.81, 1.11) | [8] |

Experimental Protocols

This section outlines the methodologies for key experiments used in the study of clopidogrel's pharmacokinetics and metabolism. These are summaries of established methods and should be adapted and validated for specific laboratory conditions.

Quantification of Clopidogrel and its Metabolites in Human Plasma using LC-MS/MS

Objective: To determine the concentrations of clopidogrel, its inactive carboxylic acid metabolite, and its active thiol metabolite in human plasma.

Methodology Summary:

-

Sample Preparation: Due to the instability of the active thiol metabolite, immediate stabilization in blood samples is crucial. This is typically achieved by derivatization with an alkylating agent like 2-bromo-3'-methoxyacetophenone.[9] Plasma is then separated by centrifugation.

-

Extraction: Analytes are extracted from the plasma matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.[10] An internal standard (e.g., a deuterated analog of clopidogrel) is added to correct for extraction variability.[11]

-

Chromatographic Separation: The extracted analytes are separated using a reverse-phase C18 column on a liquid chromatography system.[10] A mobile phase gradient consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is typically used.[10]

-

Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).[11] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.[11]

-

Quantification: Calibration curves are generated using standards of known concentrations to quantify the analytes in the plasma samples.[11]

In Vitro Metabolism of Clopidogrel using Human Liver Microsomes

Objective: To investigate the enzymatic pathways involved in the metabolism of clopidogrel and to identify the CYPs responsible for the formation of its metabolites.

Methodology Summary:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.4), human liver microsomes (commercially available), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).[1]

-

Incubation: The reaction mixture is pre-warmed to 37°C. The reaction is initiated by adding clopidogrel. The incubation is carried out at 37°C for a specific duration.[1]

-

Reaction Termination: The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile.[1]

-

Sample Processing: The mixture is centrifuged to pellet the microsomes. The supernatant, containing the metabolites, is collected for analysis.[1]

-

Analysis: The formation of metabolites (2-oxo-clopidogrel and the active thiol metabolite) is quantified using LC-MS/MS as described in the previous protocol. To identify the specific CYPs involved, experiments can be performed with microsomes from cells expressing single human P450 isozymes or by using selective chemical inhibitors or antibodies for specific CYPs.[12]

Assessment of Clopidogrel-Mediated Platelet Aggregation

Objective: To evaluate the pharmacodynamic effect of clopidogrel by measuring the inhibition of ADP-induced platelet aggregation.

Methodology Summary (Light Transmission Aggregometry - LTA):

-

Sample Preparation: Citrated whole blood is collected from subjects. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed and is used to set the 100% aggregation baseline.

-

Assay Principle: LTA measures the increase in light transmission through a suspension of platelets in PRP as they aggregate in response to an agonist.

-

Procedure: An aggregating agent, typically adenosine diphosphate (ADP), is added to the PRP in a cuvette placed in an aggregometer. The change in light transmission is recorded over time.

-

Data Analysis: The maximum platelet aggregation is determined and compared to the baseline (before clopidogrel administration) to calculate the percentage of inhibition of platelet aggregation.[3]

Visualizations

Clopidogrel Metabolic Pathway

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for a Clopidogrel Pharmacokinetic Study

Caption: A typical experimental workflow for a human pharmacokinetic study of clopidogrel.

Conclusion

The pharmacokinetics and metabolism of this compound are intricate processes that are fundamental to its antiplatelet activity. The conversion of this prodrug to its active thiol metabolite is a critical step that is influenced by genetic factors, particularly polymorphisms in the CYP2C19 gene, as well as potential drug-drug interactions. A thorough understanding of these processes, facilitated by robust experimental methodologies, is essential for the continued optimization of antiplatelet therapy and the development of novel therapeutic agents. This guide provides a comprehensive overview to support the endeavors of researchers and scientists in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CPIC® Guideline for Clopidogrel and CYP2C19 – CPIC [cpicpgx.org]

- 5. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP2C19 genotype testing to guide clopidogrel use after ischaemic stroke or transient ischaemic attack | Guidance | NICE [nice.org.uk]

- 7. Formation of the thiol conjugates and active metabolite of clopidogrel by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New UK guideline for clopidogrel recommends pharmacogenetic testing for all patients before prescription - News - University of Liverpool [news.liverpool.ac.uk]

- 9. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Clopidogrel Besylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability profile of clopidogrel besylate, an active pharmaceutical ingredient (API) critical in the prevention of atherothrombotic events. The information presented herein is curated for professionals in the field of drug development and research, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Chemical and Physical Properties

Clopidogrel is a thienopyridine derivative that functions as a prodrug.[1] The besylate salt is formed by reacting clopidogrel with benzenesulfonic acid.[2][3] This salt form is often selected to improve the drug's physical properties for formulation.

General Chemical Properties

The fundamental chemical identifiers and properties of clopidogrel and its besylate salt are summarized below.

| Property | Value | Source |

| Clopidogrel Base | ||

| IUPAC Name | methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | [2] |

| Molecular Formula | C₁₆H₁₆ClNO₂S | [1] |

| Molecular Weight | 321.8 g/mol | [1] |

| CAS Number | 113665-84-2 | [1] |

| This compound | ||

| IUPAC Name | benzenesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | [2] |

| Molecular Formula | C₂₂H₂₂ClNO₅S₂ | [2] |

| Molecular Weight | 480.0 g/mol | [2] |

| CAS Number | 744256-69-7 | [2][4] |

Physicochemical Properties

The physicochemical properties of clopidogrel are crucial for its formulation, dissolution, and bioavailability. Clopidogrel is a weak base with pH-dependent solubility.[5]

| Property | Value | Conditions/Notes | Source |

| Appearance | White to off-white powder | For Clopidogrel Bisulfate, similar for Besylate | [6] |

| Melting Point | 158 °C | Clopidogrel Base | [1][7] |

| 85 °C - 95 °C | Amorphous this compound | [3] | |

| 124 °C - 132 °C | Crystalline this compound | [3] | |

| pKa | ~4.5 - 5.3 | Estimated for the basic alpha-amino group | [1][5] |

| Solubility | Practically insoluble in water at neutral pH | Clopidogrel Bisulfate, similar for Besylate | [6] |

| Freely soluble at pH 1 | Clopidogrel Bisulfate, similar for Besylate | [6] | |

| Freely soluble in methanol | Clopidogrel Bisulfate, similar for Besylate | [6] | |

| 694.5 mg/ml | In 0.1N HCl | [8] | |

| Specific Optical Rotation | +55.10° | at 25 °C (c = 1.61 in methanol) for Clopidogrel Base | [1] |

Polymorphism

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can exhibit varying physical properties, including stability, solubility, and melting point, which can impact the drug's bioavailability. Clopidogrel salts are known to exist in several polymorphic forms as well as an amorphous state.[9][10][11] For clopidogrel bisulfate, at least six crystalline forms have been identified, with Forms I and II being most commonly used in pharmaceutical formulations.[10][11][12] Form II is generally considered the more thermodynamically stable form.[9][12] Similarly, this compound exists in both a crystalline and an amorphous form, with distinct melting point ranges.[3] The amorphous form is generally less stable than its crystalline counterparts, particularly under conditions of high humidity and temperature.[9]

Metabolic Activation and Mechanism of Action

Clopidogrel is a prodrug, meaning it must be metabolized in the body to its active form to exert its therapeutic effect.[6] Approximately 85% of an orally administered dose is rapidly hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative.[13] The remaining 15% undergoes a two-step oxidative process in the liver, mediated primarily by cytochrome P450 enzymes (including CYP2C19, CYP1A2, and CYP2B6), to form the active thiol metabolite.[6][13] This active metabolite irreversibly binds to the P2Y₁₂ purinergic receptor on the platelet surface, which blocks adenosine diphosphate (ADP) from binding and subsequently prevents the activation of the glycoprotein GPIIb/IIIa complex.[6][13][14] This action ultimately inhibits platelet aggregation for the remainder of the platelet's lifespan.[13]

References

- 1. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C22H22ClNO5S2 | CID 9847991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2865681A2 - Salts of this compound and process for preparation - Google Patents [patents.google.com]

- 4. This compound | CAS#:7744256-69-0 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. novapublishers.com [novapublishers.com]

- 14. wjpls.org [wjpls.org]

The Genesis and Synthesis of a Prodrug: A Technical Guide to Clopidogrel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of clopidogrel, a cornerstone antiplatelet therapy. Designed for professionals in the field of drug development and research, this document details the scientific journey from its origins as a ticlopidine analog to its intricate metabolic activation and irreversible inhibition of the P2Y12 receptor. Quantitative data is presented in structured tables for clarity, and key experimental protocols are outlined to provide a comprehensive understanding of its preclinical and clinical evaluation.

Discovery and Development: An Improvement on a Predecessor

Clopidogrel was developed as a second-generation thienopyridine, emerging from research aimed at improving upon the efficacy and safety profile of its predecessor, ticlopidine. While ticlopidine was an effective antiplatelet agent, its use was associated with significant side effects, including neutropenia and thrombotic thrombocytopenic purpura. The search for a safer alternative with a more potent antiplatelet effect led to the synthesis and evaluation of a series of ticlopidine analogs. Clopidogrel, the dextrorotatory (S)-enantiomer of methyl (αS)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, was identified as a promising candidate with a superior therapeutic window.

The Chemical Blueprint: Synthesis of Clopidogrel Bisulfate

The industrial synthesis of clopidogrel bisulfate is a multi-step process that involves the creation of the racemic compound followed by chiral resolution to isolate the pharmacologically active (S)-enantiomer.

Key Synthesis Steps:

-

Formation of the Thienopyridine Ring: The synthesis often begins with the construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system.

-

Attachment of the Phenylacetate Moiety: This is followed by the attachment of the (2-chlorophenyl)acetate group to the nitrogen atom of the thienopyridine ring.

-

Racemic Clopidogrel Formation: These steps result in the formation of a racemic mixture of the R- and S-enantiomers of clopidogrel.

-

Chiral Resolution: The critical step of chiral resolution is then employed to separate the desired (S)-enantiomer from the inactive (R)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-camphorsulfonic acid. The diastereomer containing the (S)-enantiomer can then be selectively crystallized and isolated.

-

Formation of the Bisulfate Salt: Finally, the isolated (S)-enantiomer is converted to its bisulfate salt to improve its stability and bioavailability for pharmaceutical formulation.

Experimental Protocol: Chiral Separation of Clopidogrel Enantiomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the analytical separation of clopidogrel enantiomers.

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm.

-

Sample Preparation: A solution of racemic clopidogrel is prepared in the mobile phase.

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Elute the enantiomers isocratically.

-

Monitor the effluent with the UV detector and record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.

-

The Prodrug Transformation: Metabolic Activation of Clopidogrel

Clopidogrel is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion in the body to exert its therapeutic effect. This biotransformation is a crucial two-step process that occurs primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes.

Metabolic Pathways:

-

Activation Pathway (approx. 15%):

-

Step 1: Oxidation to 2-oxo-clopidogrel: The initial step involves the oxidation of the thiophene ring of clopidogrel to form an intermediate metabolite, 2-oxo-clopidogrel. This reaction is primarily mediated by CYP2C19, with contributions from CYP1A2 and CYP2B6.[1]

-

Step 2: Conversion to the Active Thiol Metabolite: The 2-oxo-clopidogrel is then further metabolized to the active thiol metabolite (R-130964). This step is catalyzed by several CYP enzymes, including CYP2C19, CYP2C9, CYP2B6, and CYP3A4.[2] The active metabolite is a highly reactive molecule containing a free thiol (-SH) group, which is essential for its pharmacological activity.

-

-

Inactivation Pathway (approx. 85%): The majority of an orally administered dose of clopidogrel is rapidly hydrolyzed by carboxylesterase-1 (CES1) in the liver to an inactive carboxylic acid derivative.[3] This inactive metabolite is the major circulating compound in the plasma.

dot

Mechanism of Action: Irreversible P2Y12 Receptor Antagonism

The active thiol metabolite of clopidogrel exerts its antiplatelet effect by selectively and irreversibly binding to the P2Y12 purinergic receptor on the surface of platelets.

Signaling Pathway:

-

ADP Binding: Adenosine diphosphate (ADP), released from dense granules of activated platelets or damaged red blood cells, is a key agonist in platelet activation and aggregation. ADP binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.

-

P2Y12 Receptor Activation: The P2Y12 receptor is coupled to the inhibitory G-protein, Gi. Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).

-

Platelet Aggregation: Lower cAMP levels lead to a cascade of downstream events, including the activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.

-

Irreversible Inhibition by Clopidogrel's Active Metabolite: The reactive thiol group of clopidogrel's active metabolite forms a disulfide bridge with cysteine residues on the P2Y12 receptor. This covalent and irreversible binding prevents ADP from binding to the receptor, thereby blocking its activation and the subsequent signaling cascade that leads to platelet aggregation. Because platelets lack a nucleus and cannot synthesize new proteins, the effect of clopidogrel lasts for the entire lifespan of the platelet (approximately 7-10 days).

dot

Pharmacokinetic Profile

The pharmacokinetic properties of clopidogrel and its metabolites are crucial for understanding its clinical efficacy and dosing regimen. Due to its rapid and extensive metabolism, the parent drug is often undetectable in plasma. Therefore, pharmacokinetic assessments frequently rely on measurements of its major inactive metabolite.

Table 1: Pharmacokinetic Parameters of Clopidogrel and its Metabolites

| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Clopidogrel (Parent Drug) | 75 mg | ~2.0 | ~0.75 | - |

| Active Thiol Metabolite (H4 isomer) | 75 mg | 7.13 ± 6.32 | ~1.0 | 11.30 ± 9.58 |

| Inactive Carboxylic Acid Metabolite | 75 mg | 2900 ± 680 | 0.8 - 1.0 | - |

| Inactive Carboxylic Acid Metabolite | 150 mg | 4900 ± 1220 | 0.8 - 1.0 | - |

Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note that due to the rapid clearance and low plasma concentrations of the parent drug and active metabolite, AUC values are not always reported.

Key Experimental Protocols

In Vitro P2Y12 Receptor Inhibition Assay: Light Transmission Aggregometry (LTA)

LTA is a widely used method to assess the in vitro effect of antiplatelet agents like clopidogrel.

-

Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

-

Materials:

-

Blood collection tubes with 3.2% sodium citrate anticoagulant.

-

Centrifuge.

-

Platelet aggregometer with a light source and a photodetector.

-

ADP solution (agonist).

-

Platelet-poor plasma (PPP) for blanking.

-

-

Procedure:

-

Blood Collection: Collect whole blood by venipuncture into citrate tubes.

-

PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 150-200 x g for 10-15 minutes) to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15-20 minutes) to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

-

Aggregometer Setup: Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline. Place a cuvette with PRP to set the 0% transmission baseline.

-

Aggregation Measurement:

-

Pipette a known volume of PRP into a test cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow it to equilibrate to 37°C.

-

Add a specific concentration of ADP (e.g., 5 or 20 µM) to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is calculated from the change in light transmission. The effect of clopidogrel is determined by comparing the aggregation in PRP from a treated subject to that of a baseline or untreated control.

-

dot

In Vivo Animal Model of Thrombosis: Ferric Chloride-Induced Thrombosis in Rats

This model is commonly used to evaluate the antithrombotic efficacy of drugs like clopidogrel in vivo.

-

Principle: Topical application of ferric chloride (FeCl₃) to an artery induces oxidative injury to the endothelium, leading to the formation of a platelet-rich thrombus and vessel occlusion.

-

Materials:

-

Male Wistar rats (250-300g).

-

Anesthetic (e.g., sodium pentobarbital).

-

Surgical instruments.

-

Ferric chloride solution (e.g., 35% in distilled water).

-

Filter paper strips.

-

Doppler flow probe and flowmeter.

-

-

Procedure:

-

Animal Preparation: Anesthetize the rat and place it on a surgical board.

-

Surgical Exposure: Make a midline incision in the neck to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues.

-

Drug Administration: Administer clopidogrel or vehicle control orally at a predetermined time before thrombosis induction.

-

Flow Probe Placement: Place a Doppler flow probe around the carotid artery, distal to the site of injury, to monitor blood flow.

-

Thrombosis Induction:

-

Saturate a small piece of filter paper (e.g., 1 x 2 mm) with the FeCl₃ solution.

-

Apply the saturated filter paper to the surface of the exposed carotid artery for a specific duration (e.g., 10 minutes).

-

After the application time, remove the filter paper and rinse the area with saline.

-

-

Monitoring: Continuously monitor and record the carotid artery blood flow using the Doppler flowmeter. The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the complete cessation of blood flow.

-

Data Analysis: Compare the TTO in the clopidogrel-treated group to the vehicle-treated control group. A significant prolongation of TTO indicates antithrombotic efficacy.

-

dot

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol is used to investigate the metabolic fate of clopidogrel in a system that mimics the human liver.

-

Principle: Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including CYPs. Incubating clopidogrel with HLMs in the presence of necessary cofactors allows for the in vitro study of its metabolism.

-

Materials:

-

Pooled human liver microsomes.

-

Clopidogrel solution.

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Incubator or water bath at 37°C.

-

Quenching solution (e.g., ice-cold acetonitrile).

-

Analytical instruments for metabolite identification and quantification (e.g., LC-MS/MS).

-

-

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and clopidogrel solution. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at the designated time points by adding an equal volume of the ice-cold quenching solution.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

Metabolite Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the formation of clopidogrel metabolites (e.g., 2-oxo-clopidogrel, active thiol metabolite, and inactive carboxylic acid derivative) over time.

-

Conclusion

Clopidogrel represents a significant advancement in antiplatelet therapy, born from a rational drug design approach to improve upon a first-generation compound. Its journey from a prodrug to a potent, irreversible inhibitor of the P2Y12 receptor is a testament to the intricate interplay of medicinal chemistry, pharmacology, and drug metabolism. This technical guide has provided a comprehensive overview of the discovery, synthesis, and mechanism of action of clopidogrel, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and scientists in the field of drug development.

References

- 1. Comparison of P2Y12 receptor inhibition by clopidogrel and prasugrel in patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CYP2C19 in Clopidogrel Besylate Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clopidogrel besylate is a cornerstone antiplatelet therapy for the prevention of atherothrombotic events. However, its efficacy is highly variable, a phenomenon largely attributed to the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme. This technical guide provides a comprehensive overview of the critical role of CYP2C19 in the metabolic activation of clopidogrel, the clinical implications of its genetic variants, and the experimental methodologies used to study this interaction. A thorough understanding of this subject is paramount for the development of novel antiplatelet agents and for the advancement of personalized medicine in cardiovascular therapeutics.

Introduction to this compound and its Mechanism of Action

Clopidogrel is a prodrug that requires hepatic biotransformation to its active metabolite to exert its antiplatelet effect. The active metabolite irreversibly binds to the P2Y12 subtype of adenosine diphosphate (ADP) receptor on the platelet surface, thereby inhibiting ADP-mediated platelet activation and aggregation for the lifespan of the platelet.[1][2]

The Metabolic Activation Pathway of Clopidogrel

The metabolic activation of clopidogrel is a two-step oxidative process primarily mediated by hepatic CYP450 enzymes.[1][2] Approximately 85% of an orally administered dose of clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative.[3][4] The remaining 15% is converted to 2-oxo-clopidogrel, an intermediate metabolite, which is then further oxidized to the active thiol metabolite.[5]

Several CYP enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP3A4, and CYP2C19, are involved in this bioactivation process.[1][2] However, a substantial body of evidence from pharmacokinetic, pharmacodynamic, and clinical outcome studies has established CYP2C19 as the principal enzyme responsible for both oxidative steps.[3][6]

The Role of CYP2C19 Genetic Polymorphisms

The gene encoding CYP2C19 is highly polymorphic, with numerous alleles that can alter the enzyme's metabolic activity. These genetic variations are the primary determinant of interindividual variability in clopidogrel response.[7] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype.

CYP2C19 Alleles and Phenotypes

-

Extensive (Normal) Metabolizers (EM): Carry two functional alleles (e.g., 1/1).

-

Intermediate Metabolizers (IM): Carry one functional and one loss-of-function allele (e.g., 1/2).[8]

-

Poor Metabolizers (PM): Carry two loss-of-function alleles (e.g., 2/2, 2/3).[9]

-

Ultrarapid Metabolizers (UM): Carry at least one increased-function allele (e.g., 1/17, 17/17).

The most common loss-of-function alleles are *2 and *3, which result in a non-functional or severely impaired enzyme.[7] The *17 allele is a gain-of-function variant associated with increased enzyme expression and activity.[10]

Ethnic and Geographic Distribution of CYP2C19 Alleles

The frequency of CYP2C19 alleles varies significantly across different ethnic and geographic populations, which has important implications for global drug development and clinical practice.

| Allele | Caucasian | African American | East Asian | South Asian |

| CYP2C192 | 15.2% | 17.5% | 28.4% | 31.8% |

| CYP2C193 | <1% | <1% | 6.0% | <1% |

| CYP2C19*17 | 20.4% | 19.1% | 3.7% | 20.4% |

Clinical Implications of CYP2C19 Genotype on Clopidogrel Therapy

The CYP2C19 genotype has a profound impact on the pharmacokinetic and pharmacodynamic response to clopidogrel, which in turn influences clinical outcomes.

Pharmacokinetic and Pharmacodynamic Variability

CYP2C19 loss-of-function alleles are associated with reduced formation of the active metabolite of clopidogrel, leading to lower plasma concentrations and diminished platelet inhibition.[8][11] Conversely, the *17 allele can lead to enhanced active metabolite formation and a greater antiplatelet effect.[10]

| CYP2C19 Phenotype | Active Metabolite AUC (ng·h/mL) | Platelet Aggregation (%) |

| Extensive Metabolizer (EM) | 11.2 ± 4.5 | 45 ± 15 |

| Intermediate Metabolizer (IM) | 7.3 ± 3.1 | 58 ± 12 |

| Poor Metabolizer (PM) | 4.1 ± 1.8 | 72 ± 10 |

Clinical Outcomes

| CYP2C19 Genotype | Hazard Ratio for MACE (95% CI) |

| One Loss-of-Function Allele (IM) | 1.55 (1.11 - 2.17) |

| Two Loss-of-Function Alleles (PM) | 1.76 (1.24 - 2.50) |

These findings have led to the inclusion of a boxed warning on the clopidogrel label by the U.S. Food and Drug Administration (FDA) and the development of clinical guidelines by organizations such as the Clinical Pharmacogenetics Implementation Consortium (CPIC) that recommend alternative antiplatelet therapies (e.g., prasugrel or ticagrelor) for CYP2C19 intermediate and poor metabolizers.[14]

Experimental Protocols for Studying CYP2C19 and Clopidogrel Metabolism

A variety of experimental techniques are employed to investigate the role of CYP2C19 in clopidogrel metabolism and to assess an individual's response to the drug.

CYP2C19 Genotyping

-

DNA Extraction: Genomic DNA is isolated from whole blood using a standard extraction kit.

-

PCR Amplification: A specific region of the CYP2C19 gene containing the single nucleotide polymorphism (SNP) of interest is amplified using allele-specific primers.

-

Restriction Enzyme Digestion: The PCR product is incubated with a restriction enzyme that recognizes and cuts the DNA at a specific sequence present in either the wild-type or the variant allele.

-

Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel. The resulting banding pattern reveals the individual's genotype.[2]

-

DNA Preparation: Genomic DNA is extracted and quantified.

-

Assay Preparation: A reaction mixture is prepared containing TaqMan® Genotyping Master Mix, the specific CYP2C19 SNP Genotyping Assay (which includes primers and two allele-specific TaqMan® probes with different fluorescent reporters), and the genomic DNA sample.

-

Real-Time PCR: The reaction is run on a real-time PCR instrument. During amplification, the probe corresponding to the present allele(s) is cleaved, releasing the reporter dye and generating a fluorescent signal.

-

Allelic Discrimination: The instrument software plots the fluorescence signals to determine the genotype of the sample.[10][15]

Platelet Function Assays

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.

-

Assay Procedure: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established.

-

Agonist Addition: A platelet agonist, typically ADP, is added to the PRP to induce aggregation.

-

Measurement: As platelets aggregate, the light transmission through the PRP increases. The change in light transmission is recorded over time, and the maximal platelet aggregation is determined.[16][17][18][19]

-

Sample Incubation: Whole blood is incubated with prostaglandin E1 (PGE1) with and without ADP.

-

Cell Lysis and Staining: The red blood cells are lysed, and the platelets are permeabilized and stained with a fluorescently labeled antibody specific for phosphorylated VASP.

-

Flow Cytometry: The samples are analyzed by flow cytometry to measure the fluorescence intensity of the platelets.

-

Platelet Reactivity Index (PRI) Calculation: The PRI is calculated based on the fluorescence intensity in the presence and absence of ADP, reflecting the degree of P2Y12 receptor inhibition.[20][21][22][23]

Conclusion and Future Directions

The intricate relationship between CYP2C19 and clopidogrel metabolism is a well-established paradigm in pharmacogenomics. The compelling evidence linking CYP2C19 genotype to clinical outcomes has paved the way for personalized antiplatelet therapy. Future research should focus on further refining genotype-guided treatment algorithms, exploring the role of other genetic and non-genetic factors in clopidogrel response, and developing cost-effective and rapid point-of-care genotyping assays to facilitate the widespread implementation of personalized medicine in cardiovascular care. For drug development professionals, a thorough understanding of the CYP2C19-clopidogrel interaction is crucial for designing and evaluating novel antiplatelet agents that may offer a more predictable and consistent clinical response across diverse patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.3. CYP2C19 genotyping [bio-protocol.org]

- 3. Pharmacokinetics and pharmacodynamics following maintenance doses of prasugrel and clopidogrel in Chinese carriers of CYP2C19 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Major Allele Frequencies in CYP2C9 and CYP2C19 in Asian and European Populations: A Case Study to Disaggregate Data Among Large Racial Categories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Association between cytochrome P450 2C19 polymorphism and clinical outcomes in clopidogrel-treated Uygur population with acute coronary syndrome: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multi-ethnic Distribution of Clinically Relevant CYP2C Genotypes and Haplotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP2C19 Allele Frequencies in Over 2.2 Million Direct‐to‐Consumer Genetics Research Participants and the Potential Implication for Prescriptions in a Large Health System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. ahajournals.org [ahajournals.org]

- 12. dovepress.com [dovepress.com]

- 13. Influence of CYP2C19 genotype on antiplatelet treatment outcomes after percutaneous coronary intervention in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. thieme-connect.com [thieme-connect.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 20. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]

- 22. biocytex.fr [biocytex.fr]

- 23. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

In Vitro Antiplatelet Activity of Clopidogrel Besylate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Clopidogrel is a cornerstone of antiplatelet therapy, functioning as a prodrug that requires hepatic biotransformation to exert its therapeutic effects.[1] Its primary mechanism involves the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface, which is critical for its anti-aggregatory properties.[1][2] This technical guide provides an in-depth overview of the in vitro biological activity of clopidogrel, focusing on its mechanism of action, quantitative efficacy data from various assays, detailed experimental protocols, and the key signaling pathways involved in its antiplatelet effects.

Mechanism of Action

Bioactivation of Clopidogrel

Clopidogrel is administered as an inactive prodrug and must undergo metabolic activation to become effective.[3] This biotransformation occurs predominantly in the liver via two main metabolic pathways.[4] Approximately 85% of the parent drug is hydrolyzed by esterases into an inactive carboxylic acid derivative.[4] The remaining portion is metabolized by multiple cytochrome P450 (CYP) enzymes in a two-step process to form the active thiol metabolite.[2][4] The initial oxidation to 2-oxo-clopidogrel and subsequent metabolism to the active metabolite is primarily mediated by CYP2C19, with contributions from CYP3A4, CYP1A2, and CYP2B6.[2][4][5]

Inhibition of the P2Y12 Receptor

The active thiol metabolite of clopidogrel selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[2][3] The P2Y12 receptor is a G protein-coupled receptor (GPCR) crucial for ADP-mediated platelet activation and aggregation.[6] The irreversible nature of this binding means that the antiplatelet effect lasts for the entire lifespan of the platelet, which is typically 7 to 10 days.[2] Normal platelet function is restored only as new platelets are generated.[2]

Downstream Signaling Effects

Under normal physiological conditions, ADP binding to the P2Y12 receptor activates a Gi protein-coupled signaling cascade.[6][7] This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent activation of the glycoprotein (GP) IIb/IIIa receptor complex.[2][8] The activated GPIIb/IIIa complex binds to fibrinogen, facilitating platelet cross-linking and aggregation.[2] By blocking the P2Y12 receptor, clopidogrel's active metabolite prevents this entire signaling cascade, thereby inhibiting ADP-mediated platelet activation and aggregation.[2][3]

Quantitative In Vitro Activity

The in vitro antiplatelet activity of clopidogrel has been quantified using various assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter demonstrating the potency of its active metabolite. It is noteworthy that clopidogrel itself shows no direct anti-aggregatory effects in platelet-rich plasma (PRP) due to the requirement for hepatic bioactivation; however, direct effects can be observed in washed platelet preparations.[9]

Table 1: IC₅₀ Values for Clopidogrel's Antiplatelet Activity

| Parameter | IC₅₀ Value (µM) | Species | Assay Conditions | Agonist | Reference(s) |

|---|---|---|---|---|---|

| Inhibition of Platelet Aggregation | 1.9 ± 0.3 | Human | Washed Platelets | ADP (6 µM) | [9][10] |

| Inhibition of Platelet Aggregation | 3291.07 | Human | Platelet-Rich Plasma (PRP) | ADP | [11] |

| Inhibition of Platelet Aggregation | 281.01 | Human | Platelet-Rich Plasma (PRP) | PAF | [11] |

| Inhibition of Platelet Aggregation | 2.4 | Rat | Platelet Aggregometry | ADP | [1] |

| Inhibition of 33P-2MeS-ADP Binding | 0.53 | Human | Radioligand Binding Assay | 33P-2MeS-ADP |[1] |

Table 2: Comparative In Vitro Platelet Aggregation Inhibition

| Comparison | Drug Formulation | Mean Platelet Aggregation (%) | Conditions | Reference(s) |

|---|---|---|---|---|

| Generic vs. Brand | Osvix® (generic) | 14.8 ± 5.8 | Patients on dual antiplatelet therapy; 5 µM/L ADP agonist. | [12][13] |

| Plavix® (brand) | 13.7 ± 7.0 | Patients on dual antiplatelet therapy; 5 µM/L ADP agonist. | [12][13] | |

| Different Salt Forms | Clopidogrel Besylate (CB) | 27.6 ± 13.7 | Patients with coronary artery disease; ADP agonist. | [14] |

| | Clopidogrel Hydrogensulfate (CHS) | 29.0 ± 15.3 | Patients with coronary artery disease; ADP agonist. |[14] |

Key Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is a standard method to assess platelet aggregation in vitro.[9]

-

Objective: To measure the extent of platelet aggregation in response to an agonist.

-

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and is used as a reference (100% transmission).

-

Assay Procedure: PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer, which measures light transmission through the sample.[10] A baseline light transmission is established.[10]

-

Incubation: The test compound (e.g., clopidogrel's active metabolite) or vehicle control is added to the PRP and incubated for a specified period.[10]

-

Induction of Aggregation: A platelet agonist, such as ADP, collagen, or thrombin, is added to induce aggregation.[9][10]

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time and compared to the PPP reference to quantify aggregation.[10]

-

Flow Cytometry for Platelet Activation Markers

This technique is used to quantify the expression of surface markers associated with platelet activation.

-

Objective: To assess the effect of clopidogrel on the expression of activation-dependent markers like P-selectin (CD62p) and activated GPIIb/IIIa (PAC-1).[15][16]

-

Methodology:

-

Sample Treatment: Whole blood or PRP is incubated with clopidogrel or a control vehicle.

-

Activation: A platelet agonist (e.g., ADP, thrombin) is added to stimulate the platelets.[16]

-

Staining: The sample is incubated with fluorescently labeled monoclonal antibodies specific to activation markers (e.g., anti-CD62p, PAC-1).

-

Analysis: The sample is analyzed using a flow cytometer, which measures the fluorescence intensity of individual platelets. The percentage of platelets expressing the marker and the mean fluorescence intensity are quantified to determine the level of activation.

-

P2Y12 Receptor Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the P2Y12 receptor.

-

Objective: To quantify the binding affinity of clopidogrel's active metabolite for the P2Y12 receptor.[1]

-

Methodology:

-

Preparation: Washed human platelets are prepared and incubated with a radiolabeled ADP analog, such as 33P-2MeS-ADP, which specifically binds to the P2Y12 receptor.[1]

-

Competition: Increasing concentrations of the unlabeled test compound (synthetically generated active metabolite of clopidogrel) are added to compete with the radioligand for binding sites.[1]

-

Separation: After incubation, bound and free radioligand are separated by rapid filtration.[1]

-

Quantification: The amount of radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter. The data is used to calculate the IC₅₀ value for receptor binding.[1]

-

In Vitro Bioactivation and Platelet Aggregation Assay

This novel method allows for the study of CYP-mediated activation of clopidogrel in vitro.[5]

-

Objective: To assess the formation of clopidogrel's active metabolite by specific recombinant CYP enzymes and its immediate effect on platelet aggregation.[5]

-

Methodology:

-

Incubation Mixture: Washed human platelets are incubated in the presence of clopidogrel and a specific recombinant CYP enzyme (e.g., CYP3A4, CYP2C19).[5] A control reaction lacks the active enzyme.

-

Time-Course Sampling: At various time points during the incubation, an aliquot is removed from the mixture.[5]

-

Aggregation Measurement: The aliquot is placed in an aggregometer, and an agonist (e.g., ADP) is added to measure platelet aggregation.[5]

-

Analysis: The degree of inhibition of platelet aggregation in the active enzyme sample, compared to the control, indicates the formation of the active metabolite and its reaction with the platelet P2Y12 receptor.[5] This inhibition is dependent on both the clopidogrel concentration and the CYP concentration.[5]

-

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contribution of the P2Y12 receptor-mediated pathway to platelet hyperreactivity in hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [digital.library.adelaide.edu.au]

- 9. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of this compound and clopidogrel hydrogensulfate on platelet aggregation in patients with coronary artery disease: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Clopidogrel Salts: A Technical Guide to Besylate and Bisulfate Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, a cornerstone of antiplatelet therapy, is commercially available in different salt forms, primarily as clopidogrel bisulfate and, less commonly, as clopidogrel besylate. While the active pharmaceutical ingredient (API), clopidogrel, remains the same, the choice of salt form can influence the drug's physicochemical properties, such as solubility, stability, and melting point. This technical guide provides an in-depth comparison of this compound and clopidogrel bisulfate, focusing on their chemical structures, physicochemical properties, and the underlying experimental methodologies for their characterization. Furthermore, it elucidates the metabolic activation and mechanism of action of clopidogrel through detailed pathway diagrams.

Introduction

Clopidogrel is a prodrug that, upon metabolic activation, irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on platelets, thereby preventing platelet aggregation.[1] It is widely prescribed for the prevention of atherothrombotic events. The free base of clopidogrel is an oily substance, making its formulation into a stable solid dosage form challenging. To overcome this, clopidogrel is formulated as a salt. The most common salt is clopidogrel bisulfate, but this compound has also been developed. Understanding the differences between these salt forms is crucial for drug development, formulation, and regulatory purposes.

Chemical Structure Differences

The fundamental difference between this compound and clopidogrel bisulfate lies in the counter-ion that forms a salt with the clopidogrel base.

-

Clopidogrel Base: The active moiety, methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate.

-

Clopidogrel Bisulfate: This salt is formed with sulfuric acid (H₂SO₄). The counter-ion is the bisulfate (or hydrogen sulfate) anion (HSO₄⁻). The empirical formula for clopidogrel bisulfate is C₁₆H₁₆ClNO₂S·H₂SO₄.[2]

-

This compound: This salt is formed with benzenesulfonic acid. The counter-ion is the benzenesulfonate (besylate) anion (C₆H₅SO₃⁻).

Below is a visual representation of the chemical structures.

Physicochemical Properties: A Comparative Analysis

The choice of salt form can significantly impact the physicochemical properties of a drug. While extensive head-to-head comparative studies are limited in publicly available literature, the following table summarizes key properties based on available data and general pharmaceutical principles.

| Property | Clopidogrel Bisulfate | This compound |

| Molecular Formula | C₁₆H₁₈ClNO₆S₂ | C₂₂H₂₂ClNO₅S₂ |

| Molecular Weight | 419.9 g/mol [3] | 479.9 g/mol |

| Melting Point | Form I: 184 °C; Form II: 176-178 °C[4] | ~155-157 °C |

| Solubility | Freely soluble at pH 1, practically insoluble at neutral pH.[2] | Data not widely available, but expected to be soluble in acidic conditions. |

| Bioavailability | Considered bioequivalent to the besylate salt.[5][6] | Considered bioequivalent to the bisulfate salt.[5][6] |

| Stability | The bisulfate salt is known to be stable in its crystalline forms. | Generally, besylate salts are known for good stability. |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point is determined using the capillary method with a calibrated digital melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered and dried clopidogrel salt is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.[7][8]

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Determination of Aqueous Solubility

Methodology: The equilibrium solubility is determined using the shake-flask method.[9]

-

Sample Preparation: An excess amount of the clopidogrel salt is added to a sealed flask containing a specific volume of a buffered aqueous solution of known pH (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions).

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Analysis: The concentration of clopidogrel in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Assessment of Solid-State Stability

Methodology: Stability testing is conducted under accelerated and long-term storage conditions according to ICH guidelines.[10]

-

Sample Storage: Samples of the clopidogrel salt are stored in controlled environment chambers at specified temperature and relative humidity (RH) conditions (e.g., accelerated: 40 °C / 75% RH; long-term: 25 °C / 60% RH).

-

Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24, 36 months for long-term).[11]

-

Analysis: At each time point, the samples are analyzed for:

-

Appearance: Visual inspection for any physical changes.

-

Assay: Quantification of the clopidogrel content by HPLC to determine degradation.

-

Related Substances: Detection and quantification of any degradation products by HPLC.

-

Polymorphic Form: Analysis by X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to detect any changes in the crystalline form.

-

Water Content: Determined by Karl Fischer titration.

-

Mechanism of Action and Metabolic Activation

Clopidogrel is a prodrug that requires a two-step metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its active thiol metabolite.[1][12] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets.

Metabolic Activation Pathway

The following diagram illustrates the metabolic activation of clopidogrel.

P2Y12 Receptor Signaling Pathway

The binding of the active metabolite to the P2Y12 receptor inhibits the Gi protein-coupled signaling cascade, leading to a decrease in platelet activation and aggregation.

Conclusion

The selection of a salt form for a drug candidate is a critical decision in pharmaceutical development. In the case of clopidogrel, both the bisulfate and besylate salts have been developed to provide stable, solid dosage forms of the active pharmaceutical ingredient. While their chemical structures differ due to the counter-ion, pharmacokinetic and pharmacodynamic studies have shown them to be bioequivalent, delivering a similar therapeutic effect.[5][6] The choice between these salt forms may, therefore, be influenced by factors such as manufacturing processes, intellectual property, and regulatory considerations. For researchers and drug development professionals, a thorough understanding of the physicochemical properties of each salt form, determined through robust experimental protocols, is essential for successful formulation development and ensuring product quality. The intricate metabolic activation and mechanism of action of clopidogrel underscore the importance of considering both the API and its biological transformation in the design of effective antiplatelet therapies.

References

- 1. SMPDB [smpdb.ca]

- 2. The antiaggregating activity of clopidogrel is due to a metabolic activation by the hepatic cytochrome P450-1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bioequivalence and tolerability of two clopidogrel salt preparations, besylate and bisulfate: a randomized, open-label, crossover study in healthy Korean male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacokinetics/pharmacodynamics of this compound and clopidogrel bisulfate in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. ijnrd.org [ijnrd.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacodynamics of Clopidogrel Besylate in Healthy Volunteers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of clopidogrel besylate in healthy volunteers. It delves into the core mechanism of action, quantitative measures of its antiplatelet effects, and detailed experimental protocols for assessing its activity.

Introduction

Clopidogrel is a prodrug that, in its active form, functions as an antiplatelet agent.[1] It is a thienopyridine derivative that irreversibly blocks the P2Y12 subtype of ADP receptor on the platelet surface, which is crucial for platelet activation and aggregation.[2][3] this compound is a specific salt form of the drug.[4] This document focuses on its pharmacodynamic properties observed in healthy individuals, providing a baseline for its effects absent of underlying disease states.

Mechanism of Action

Clopidogrel's therapeutic effect is dependent on its metabolic activation in the liver.[5] Approximately 85% of an oral dose is hydrolyzed by esterases to an inactive carboxylic acid derivative.[5][6] The remaining 15% undergoes a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes to form the active thiol metabolite.[2][7] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on platelets.[2][3]

By blocking the P2Y12 receptor, the active metabolite prevents ADP from binding and initiating the downstream signaling cascade that leads to G-protein-mediated inhibition of adenylyl cyclase.[3][8] This ultimately prevents the activation of the glycoprotein IIb/IIIa receptor complex, which is the final common pathway for platelet aggregation.[9] Because the inhibition is irreversible, the effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[5][10]

The conversion of clopidogrel to its active metabolite is a critical step in its mechanism of action and involves several CYP enzymes.

The active metabolite of clopidogrel disrupts the normal signaling cascade initiated by ADP binding to the P2Y12 receptor.

Quantitative Pharmacodynamic Data

The antiplatelet effect of this compound has been quantified in numerous studies with healthy volunteers. The data below summarizes key pharmacodynamic parameters.

| Loading Dose | Maintenance Dose | Time Point | ADP Concentration | Mean IPA (%) | Study Population |

| 300 mg | 75 mg/day | - | 20 µM | - | Healthy Subjects & Patients |

| 375 mg | 75 mg/day | 5 hours | 5 µM | 80 ± 3.6 | 10 Healthy Males |

| 400 mg | - | 2 hours | 5 µM | 42 ± 6 | Healthy Males |

| 400 mg | - | 24 hours | 5 µM | 43 ± 9 | Healthy Males |

| 600 mg | - | 2 hours | - | >40% | - |

| - | 75 mg/day | Steady State (Days 8, 10, 12) | 5 µM | 43 ± 11.6 | 35 Healthy Males |

| - | 75 mg/day | Week 12 | 5 µM | 39 ± 17 | 35 Healthy Males |

Data compiled from multiple sources.[11][12][13][14][15]

| Parameter | Loading Dose | Value | Notes |

| Onset of Significant IPA | 375 mg | 30 minutes | - |

| Time to Peak Effect | 300 mg | 4-6 hours | Inhibition of 30-40% |

| Time to Peak Effect | 375 mg | 5 hours | - |

| Time to Peak Effect | 600 mg | ~2 hours | Inhibition >40% |

| Return to Baseline | 75 mg/day for 7 days | ~7 days after discontinuation | Platelet function gradually increases. |

| Return to Baseline | 75 mg/day for 12 weeks | Within 2 weeks after discontinuation | - |

Data compiled from multiple sources.[11][13][14][16][17]

Experimental Protocols

The assessment of clopidogrel's pharmacodynamic effects relies on specialized laboratory tests that measure platelet function.

LTA is considered the gold standard for measuring platelet aggregation.[18][19]

-

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Methodology:

-

Sample Collection: Whole blood is collected in tubes containing 3.2% sodium citrate.

-

PRP and PPP Preparation: The blood is centrifuged at a low speed (e.g., 150 x g for 10 minutes) to obtain PRP.[20] A portion of the remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.[20]

-

Assay Procedure:

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.[21]

-

A baseline light transmission is established.

-

An agonist, typically ADP at concentrations of 5 µM or 20 µM, is added to induce aggregation.[11][12]

-

The change in light transmission is recorded over time as platelets aggregate.

-

-

Data Analysis: The maximum platelet aggregation (MPA) is determined and often expressed as a percentage relative to the PPP baseline. The inhibition of platelet aggregation (IPA) is calculated by comparing the MPA in the presence of clopidogrel to the baseline MPA.

-

The VerifyNow system is a point-of-care, whole-blood assay designed to measure P2Y12 receptor blockade.[22][23]

-

Principle: The assay measures platelet-induced aggregation of fibrinogen-coated microbeads in response to ADP. The inclusion of prostaglandin E1 (PGE1) makes the assay more specific to the P2Y12 receptor by inhibiting the P2Y1 receptor pathway.[22][23]

-

Methodology:

-

Sample Collection: Whole blood is collected in a Greiner blue top (3.2% citrate) tube.[24]

-

Assay Procedure:

-

Data Analysis: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition. The system can also calculate the percent inhibition based on a baseline measurement.

-

The following diagram illustrates a typical workflow for a clinical study evaluating the pharmacodynamics of clopidogrel in healthy volunteers.

Conclusion

This compound is a potent and effective inhibitor of platelet aggregation in healthy volunteers. Its pharmacodynamic profile is characterized by a rapid onset of action with a loading dose, a sustained effect with maintenance dosing, and a duration of action that corresponds to the lifespan of platelets. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals in the field of drug development. The consistent findings across various studies underscore the reliability of its mechanism of action and provide a basis for further investigation into its clinical applications and potential for personalized medicine based on individual metabolic differences.

References

- 1. Clopidogrel (Plavix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. ClinPGx [clinpgx.org]

- 3. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics/pharmacodynamics of this compound and clopidogrel bisulfate in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bchcicu.org [bchcicu.org]

- 10. interesjournals.org [interesjournals.org]

- 11. Long-term activity of clopidogrel: a three-month appraisal in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clopidogrel loading dose regimens: kinetic profile of pharmacodynamic response in healthy subjects [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Single-dose pharmacodynamics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recovery of platelet function after discontinuation of clopidogrel treatment in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]